4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol
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Overview
Description
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol is a compound that belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products that exhibit diverse biological activities. The tetrahydroisoquinoline scaffold is particularly significant due to its presence in various natural and synthetic compounds with potent biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same cyclization reaction, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infections.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in pathogen metabolism, leading to antimicrobial effects. Additionally, it can interact with neurotransmitter receptors, providing neuroprotective benefits .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A core structure present in many biologically active compounds.
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol: A similar compound with a pyrrolidine ring instead of an oxolan ring.
Uniqueness
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol is unique due to the presence of the oxolan ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, differentiating it from other tetrahydroisoquinoline derivatives .
Biological Activity
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol is a compound belonging to the isoquinoline alkaloids class, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 4-(3,4-dihydro-1H-isoquinolin-2-yl)oxolan-3-ol
- Molecular Formula : C13H17NO2
- CAS Number : 1880080-18-1
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound can inhibit enzymes involved in pathogen metabolism, leading to antimicrobial effects.
- Neurotransmitter Receptor Modulation : It interacts with neurotransmitter receptors, providing neuroprotective benefits and potential applications in treating neurodegenerative disorders.
- Oxidative Stress Reduction : The compound may reduce oxidative stress in cells, contributing to its neuroprotective properties.
Antimicrobial Activity
Research indicates that isoquinoline alkaloids possess significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in infectious diseases.
Neuroprotective Effects
The compound's interaction with neurotransmitter receptors is linked to neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress. This property makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, we compare it with similar alkaloids:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
1,2,3,4-Tetrahydroisoquinoline | Structure | Moderate antimicrobial activity | Lacks oxolan ring |
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol | Structure | Neuroprotective effects | Pyrrolidine ring instead of oxolan |
The presence of the oxolan ring in this compound enhances its interaction with biological targets compared to other similar compounds.
Study on Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of various isoquinoline derivatives. It was found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.
Neuroprotection in Cellular Models
In cellular models of neurodegeneration induced by oxidative stress agents like hydrogen peroxide (H2O2), treatment with 10 µM of the compound resulted in a significant reduction in cell death and preserved mitochondrial function.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13-9-16-8-12(13)14-6-5-10-3-1-2-4-11(10)7-14/h1-4,12-13,15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNSIIBJONMKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3COCC3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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